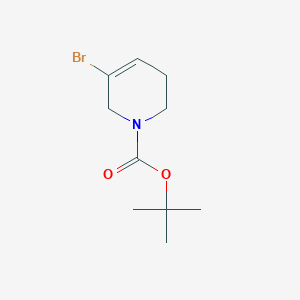

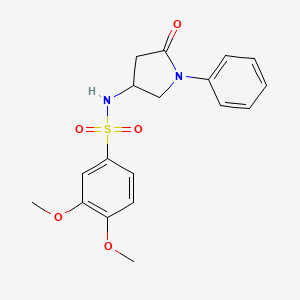

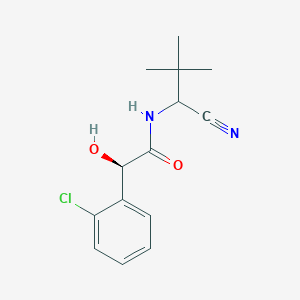

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related benzenesulfonamide derivatives have been synthesized and evaluated for their biochemical properties, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as for their potential anticancer activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate, which is then further modified to introduce various substituents that can affect the compound's biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of a thiazole derivative followed by sulfonamide formation . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides started from substituted benzaldehydes to create a key intermediate that was further reacted with hydrazinobenzenesulfonamide . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of a phenylpyrrolidinone intermediate, followed by sulfonamide linkage.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like methoxy groups can influence the binding affinity to target enzymes. For example, the presence of dimethoxy groups in the structure of (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene)amino) benzenesulfonamide was analyzed using spectroscopic methods and quantum chemical calculations, which provided insights into the vibrational frequencies and structural parameters of the molecule . These findings are relevant for understanding how the dimethoxy groups in the compound of interest might affect its biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those that lead to the inhibition of enzymes. The inhibitory activity is often a result of the compound's ability to interact with the active site of the enzyme, which can be influenced by the nature of the substituents on the benzenesulfonamide core. For instance, compounds with a thiazole ring and specific substituents showed high-affinity inhibition of kynurenine 3-hydroxylase . Similarly, the novel sulfonamides synthesized in another study were potent inhibitors of carbonic anhydrase isoforms, with the inhibitory strength varying depending on the substituents present . These reactions are indicative of the potential interactions that the compound might have with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy groups can affect these properties by altering the compound's polarity and hydrogen bonding capacity. The spectroscopic analysis of related compounds provides information on the vibrational properties, which can be correlated with molecular stability and reactivity . Additionally, the first hyperpolarizability of these compounds suggests potential applications in non-linear optics, indicating that the electronic properties of the compound could also be of interest for materials science applications.

Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

A study describes the synthesis and biochemical characterization of compounds including 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition of this enzyme, which is vital for understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Metabolism and Pharmacokinetics Studies

Research on the metabolism and pharmacokinetics of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide variants has been conducted to understand their role in neurological conditions like Huntington's and Alzheimer's diseases. This includes evaluating whether such compounds are prodrugs for other inhibitors (Beconi et al., 2012).

Anticancer and Antimicrobial Applications

Several studies have focused on derivatives of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide for their potential anticancer and antimicrobial applications. These include the synthesis of novel derivatives and their evaluation against various cancer cell lines and microbial strains, indicating potential therapeutic applications in these fields (Ghorab et al., 2017), (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Research into the use of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide derivatives in photodynamic therapy for cancer treatment has been explored. This includes synthesizing new compounds with high singlet oxygen quantum yield, indicating their potential in cancer treatment using photodynamic therapy (Pişkin et al., 2020).

Development of Selective COX-2 Inhibitors

Studies have been conducted on derivatives of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide for the development of selective cyclooxygenase-2 (COX-2) inhibitors. This is significant for therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Exploration as VEGFR-2 Inhibitors

Research has been done on novel sulfonamide derivatives, including 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. This exploration is crucial for their potential use in cancer treatment (Ghorab et al., 2016).

Dystonia Treatment in Genetic Models

A study demonstrated the potential of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide derivatives in reducing the severity of dystonia in animal models. This indicates a promising direction for treating dyskinesias (Richter & Hamann, 2003).

Safety And Hazards

There’s no specific safety and hazard information available for this compound.

Future Directions

The future directions or potential applications of this compound are not mentioned in the available resources.

Please note that this is a very specific and technical request, and detailed information might not be readily available or could be behind paywalls in scientific literature. For a comprehensive analysis, I would recommend consulting scientific databases or reaching out to a subject matter expert in this field. I apologize for any inconvenience.

properties

IUPAC Name |

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(11-17(16)25-2)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHWMTPPWLRLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)